Makisterone A 20,22-monoacetonide
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Overview
Description
Synthesis Analysis
The synthesis of Makisterone A 20,22-monoacetonide involves detailed organic chemistry processes that are crucial for producing this compound in a laboratory setting. Although specific synthesis methods for Makisterone A 20,22-monoacetonide are not directly mentioned, the synthesis of related ecdysteroids involves complex organic reactions, indicating the sophisticated approaches required for such molecules (Savchenko et al., 2019).
Molecular Structure Analysis
Makisterone A is characterized by its unique molecular structure, which includes a 28-carbon skeleton distinct from the more common 27-carbon ecdysteroids. This structural distinction is crucial for its biological activity and is a focus of molecular structure analyses. The presence of a methyl group at the C-24 position differentiates Makisterone A from other moulting hormones (Feldlaufer & Svoboda, 1986).
Chemical Reactions and Properties
Makisterone A undergoes various chemical reactions, including conversions and metabolic processes within organisms. Its ability to stimulate cuticle synthesis and inhibit vitellogenesis, as observed in certain insect species, highlights its potent biological activity compared to other ecdysteroids (Aldrich, Svoboda, & Thompson, 1981).
Physical Properties Analysis
The physical properties of Makisterone A, such as solubility, melting point, and specific optical rotation, are essential for understanding its behavior in biological systems and its extraction and purification from natural sources. These properties are determined through sophisticated analytical techniques, including chromatography and mass spectrometry.
Chemical Properties Analysis
Makisterone A's chemical properties, including its reactivity and interactions with biological molecules, are central to its role as a molting hormone in insects and other arthropods. Its activity as a potent ecdysteroid influences processes like molting and development, underscoring the importance of its chemical nature (Feldlaufer, Herbert, Svoboda, Thompson, & Lusby, 1985).
Scientific Research Applications
Role in Insect Development and Physiology
Makisterone A has been identified as a crucial molting hormone in insects. Research indicates that it plays a significant role in the development stages of insects, such as Drosophila larvae, where it functions alongside other ecdysteroids to regulate molting processes. The presence of makisterone A in Drosophila larvae suggests its potential as an additional molting hormone, with its production possibly influenced by dietary sterol composition (Redfern, 1984). Furthermore, makisterone A has been found to be more active than 20-hydroxyecdysone, another key ecdysteroid, in certain insect species, influencing processes like cuticle synthesis and vitellogenesis inhibition (Aldrich, Svoboda, & Thompson, 1981).
Occurrence in Plants
Makisterone A and its derivatives have also been identified in various plant species, suggesting a broader ecological role. The compound has been isolated from the stems of Diploclisia glaucescens, marking the first report of paristerone 20,22 monoacetonide, a related compound, from a natural source (Huang Xiao, 2003). Additionally, makisterone C-20,22-acetonide, a related ecdysteroid, has been found in the leaves and flowers of Rhaponticum uniflorum, further indicating the presence of these compounds in the plant kingdom and their potential biological significance (Olennikov, 2018).
Implications in Biological Studies
The study of makisterone A and its derivatives extends to their potential applications in biological research, including the development of specific assays for their detection and quantification in biological samples. For instance, the development of an enzymatic tracer for an enzyme immunoassay of makisterone A demonstrates the advancements in analytical techniques for studying these compounds (Royer et al., 1993).
Mechanism of Action
Target of Action
Makisterone A 20,22-monoacetonide is a type of ecdysteroid . Ecdysteroids are a class of steroid hormones that play a crucial role in arthropod development.
Mode of Action
Ecdysteroids typically bind to ecdysone receptors, triggering a cascade of gene expression changes that regulate various developmental processes .
Biochemical Pathways
Ecdysteroids are known to influence several pathways related to growth and development in arthropods .
Pharmacokinetics
The compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc .
Result of Action
Ecdysteroids are known to regulate a variety of biological processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and light exposure can potentially affect the stability and activity of many chemical compounds .
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPVDOBTYKPCE-RTYUKWHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Makisterone A 20,22-monoacetonide |
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